(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol

Catalog No.
S783466
CAS No.
23357-45-1
M.F
C10H12O
M. Wt
148.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol

CAS Number

23357-45-1

Product Name

(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol

IUPAC Name

(1R)-1,2,3,4-tetrahydronaphthalen-1-ol

Molecular Formula

C10H12O

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7H2/t10-/m1/s1

InChI Key

JAAJQSRLGAYGKZ-SNVBAGLBSA-N

SMILES

C1CC(C2=CC=CC=C2C1)O

Canonical SMILES

C1CC(C2=CC=CC=C2C1)O

Isomeric SMILES

C1C[C@H](C2=CC=CC=C2C1)O

(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol, also known as (R)-(-)-α-tetralol, is a chiral compound with the molecular formula C10_{10}H12_{12}O and a molecular weight of 148.2 g/mol. It is characterized by its clear to slightly brown viscous liquid form and is soluble in organic solvents like methanol. The compound has a melting point ranging from 38 °C to 42 °C and a boiling point of approximately 140 °C at reduced pressure (17 mmHg) .

This compound is an enantiomer of 1,2,3,4-tetrahydro-1-naphthol and plays a significant role in various chemical and biological processes. It has been utilized as a substrate for enzymes such as aryl sulfotransferase IV, highlighting its importance in biochemical studies .

Asymmetry Catalysis:

This compound exhibits stereoisomeric properties, meaning its molecules exist in non-superimposable mirror image forms designated as (R) and (S). This characteristic makes (R)-(-)-1,2,3,4-tetrahydro-1-naphthol a valuable chiral ligand in asymmetric catalysis. Chiral ligands play a crucial role in promoting the formation of specific enantiomers in chemical reactions, crucial for developing pharmaceuticals and other chiral drugs. Source: A. Pfaltz et al., "Stereoselective Catalysis by Transition Metal Complexes," Angewandte Chemie International Edition, 1993, 32 (13), 1623-1644: )

Material Science:

Research explores the potential of (R)-(-)-1,2,3,4-tetrahydro-1-naphthol in developing liquid crystals. These unique materials exhibit properties between solids and liquids, making them valuable in various technological applications, including displays, sensors, and lasers. The specific properties of (R)-(-)-1,2,3,4-tetrahydro-1-naphthol-based liquid crystals are still under investigation. Source: T. Kato et al., "Liquid Crystal Properties of 1,2,3,4-Tetrahydronaphthalen-1-ol Derivatives," Molecular Crystals and Liquid Crystals, 2002, 380 (1), 121-128: )

  • Oxidation: This compound can undergo oxidation to form corresponding ketones or aldehydes under specific conditions. For instance, it can be oxidized using reagents like potassium permanganate or chromium trioxide .
  • Hydroboration: The compound can react with boranes to form boronates, which can then be oxidized to yield alcohols or carbonyl compounds .
  • Esterification: It can participate in esterification reactions with carboxylic acids to produce esters, which are valuable in various applications .

(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol exhibits notable biological activities. It serves as a substrate for aryl sulfotransferase IV, an enzyme involved in the metabolism of various xenobiotics. The (S)-(+)-enantiomer acts as a competitive inhibitor for this enzyme, indicating its potential role in modulating metabolic pathways . Additionally, the compound has been studied for its effects on enzyme-substrate interactions, contributing to our understanding of biochemical mechanisms at play within living organisms .

Several synthetic routes have been developed to produce (R)-(-)-1,2,3,4-tetrahydro-1-naphthol:

  • From 1,2-Dihydronaphthalene: This method utilizes a rhodium complex catalyst in the presence of benzo[1,3,2]dioxaborole to achieve hydroboration followed by oxidation with sodium hydroxide and hydrogen peroxide .
  • Reduction of Naphthols: Naphthols can be reduced using lithium aluminum hydride or other reducing agents to yield tetrahydro derivatives .
  • Chiral Resolution: Enantiomeric separation techniques can also be employed to isolate the desired enantiomer from racemic mixtures .

These synthesis methods allow for high yields and purity levels of the compound.

(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol has several applications:

  • Chiral Probes: It is used as a chiral probe in enzymatic studies to investigate enzyme-substrate interactions .
  • Pharmaceuticals: The compound's biological activity makes it a candidate for pharmaceutical applications in drug design and development.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of various organic compounds and materials.

Research has shown that (R)-(-)-1,2,3,4-tetrahydro-1-naphthol interacts with several biological systems. Notably:

  • Enzyme Interactions: As mentioned earlier, it acts as a substrate for aryl sulfotransferase IV and influences the sulfation process of other compounds .
  • Metabolic Pathways: Its role as a major urinary metabolite of tetralin indicates its involvement in metabolic pathways that detoxify aromatic compounds .

These interaction studies highlight the compound's significance in both synthetic chemistry and biological systems.

Several compounds share structural similarities with (R)-(-)-1,2,3,4-tetrahydro-1-naphthol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-NaphtholC10_{10}H8_8OAromatic structure; lacks tetrahydro group
2-NaphtholC10_{10}H8_8OSimilar to 1-naphthol but with different positioning of hydroxyl group
TetralinC10_{10}H12_{12}Fully saturated naphthalene derivative
(S)-(+)-1,2,3,4-Tetrahydro-1-naphtholC10_{10}H12_{12}OEnantiomer; competitive inhibitor for aryl sulfotransferase IV

The uniqueness of (R)-(-)-1,2,3,4-tetrahydro-1-naphthol lies in its specific stereochemistry and biological activity that distinguishes it from similar compounds. Its ability to act as both a substrate and inhibitor in enzymatic reactions further emphasizes its importance in biochemical research and applications.

The compound first gained attention through studies on microbial redox systems in the late 20th century. Early synthetic routes involved chemical reduction of 1-tetralone using stoichiometric chiral reagents, but these methods suffered from poor enantioselectivity (<50% ee). A breakthrough occurred in 2021 when Lactobacillus paracasei BD101 demonstrated exceptional biocatalytic efficiency, producing (R)-(-)-1,2,3,4-tetrahydro-1-naphthol with 95% yield and >99% enantiomeric excess through NADH-dependent ketone reductase activity. This microbial approach revolutionized large-scale production, enabling gram-scale synthesis of enantiopure material without requiring chromatographic purification.

Nomenclature and Alternative Names

The compound's systematic IUPAC name is (1R)-1,2,3,4-tetrahydronaphthalen-1-ol. Alternative designations include:

Nomenclature TypeDesignation
CAS Registry Number529-33-9
Common Synonyms(R)-α-Tetralol, (R)-1-Tetralinol
Chiral Center ConfigurationR configuration at C1
Stereochemical DescriptorLevorotatory (-)

The FDA UNII designation 87652943HP distinguishes it from its (S)-enantiomer (50MT77537D).

Significance in Organic Chemistry and Chirality Research

As a conformationally restricted bicyclic alcohol, this compound serves two critical roles:

  • Probe for Enzymatic Stereoselectivity: Its rigid structure helps map active-site geometries in sulfotransferases and alcohol dehydrogenases. The (R)-enantiomer acts as substrate for aryl sulfotransferase IV, while the (S)-form functions as a competitive inhibitor.
  • Chiral Auxiliary Precursor: The naphthalene moiety enables π-π interactions that enhance stereochemical control in asymmetric alkylation reactions.

Recent advances in dynamic kinetic resolution techniques have exploited its fused ring system to achieve >98% diastereomeric excess in palladium-catalyzed allylic substitutions.

Stereochemical Properties and Absolute Configuration

X-ray crystallographic analysis confirms the R configuration at C1, with the hydroxyl group occupying the axial position in the half-chair conformation of the tetralin system. Key stereochemical parameters include:

PropertyValueMethod
Optical Rotation [α]²⁰/D-29° to -35° (c=2.5, CHCl₃)Polarimetry (589 nm)
Enantiomeric Excess (ee)>99% (biocatalytic)Chiral HPLC
Circular Dichroism λ_max228 nm (negative Cotton effect)CD Spectroscopy

The compound's levorotation arises from the preferential interaction of its chiral center with left-circularly polarized light, as described by Biot's laws of optical activity. Density functional theory (DFT) calculations correlate its observed optical rotation with the (R)-configuration through the Condon equation.

Reduction of 1-Tetralone

The reduction of 1-tetralone represents one of the most fundamental and widely employed approaches for synthesizing (R)-(-)-1,2,3,4-tetrahydro-1-naphthol [1] [2]. This classical method involves the direct reduction of the carbonyl group in 1-tetralone using various reducing agents, providing access to the desired secondary alcohol.

Sodium Borohydride Reduction

The most commonly utilized method involves treatment of 1-tetralone with sodium borohydride (NaBH4) in ethanol under reflux conditions [1]. This transformation typically requires 18 hours of reaction time and yields the racemic tetralol in 81-95% yield [1]. The reaction proceeds through a hydride attack on the carbonyl carbon, resulting in the formation of both (R) and (S) enantiomers in equal proportions. The mild reaction conditions and high yield make this method attractive for large-scale synthesis, though the lack of stereoselectivity limits its utility for producing enantiopure material.

Metal-Ammonia Reduction

A more classical approach involves the reduction of 1-tetralone using metal-ammonia systems [2] [3]. Treatment with calcium in liquid ammonia at -33°C provides 1-tetralol in 81% yield [2]. This method offers good selectivity and established procedures, though the harsh conditions and safety concerns associated with liquid ammonia limit its practical application. The reaction mechanism involves single-electron transfer to the carbonyl group, followed by protonation to yield the alcohol product.

Lithium Aluminum Hydride Reduction

Alternative metal hydride reducing agents have been explored, including lithium aluminum hydride (LiAlH4) systems [3]. These methods typically provide good yields but suffer from the same limitation of producing racemic mixtures. The reaction conditions are generally more forcing than those required for sodium borohydride, requiring anhydrous conditions and careful workup procedures.

Ring Construction Methods

Ring construction approaches provide alternative synthetic routes that build the tetrahydronaphthalene framework while simultaneously installing the hydroxyl functionality. These methods offer strategic advantages in terms of substrate scope and functional group tolerance.

Darzens Tetralin Synthesis

The Darzens tetralin synthesis, named after Auguste Georges Darzens, represents a classical ring construction method for preparing tetrahydronaphthalene derivatives [4] [5]. This approach involves the intramolecular electrophilic aromatic substitution reaction of a 1-aryl-pent-4-ene using concentrated sulfuric acid. The reaction proceeds through carbocation formation and subsequent cyclization to afford the tetrahydronaphthalene ring system. While this method provides access to substituted tetrahydronaphthalenes, the harsh acidic conditions limit its applicability to acid-sensitive substrates.

Friedel-Crafts Cyclization

Alternative cyclization approaches involve Friedel-Crafts acylation followed by reduction sequences [6]. These methods typically involve the formation of a tetralone intermediate through intramolecular acylation, followed by subsequent reduction to the desired alcohol. The cyclization step usually requires Lewis acid catalysts such as aluminum chloride (AlCl3) and can accommodate various substitution patterns on the aromatic ring [1].

Hydrogenation-based Ring Formation

Catalytic hydrogenation of naphthalene derivatives provides another route to the tetrahydronaphthalene framework [7] [8]. The selective hydrogenation of 1-naphthol using nickel catalysts (Ni/γ-Al2O3) or palladium on carbon (Pd/C) under controlled conditions can provide direct access to tetrahydronaphthol derivatives [7]. The reaction typically requires elevated temperatures (170-250°C) and pressures (3.0-5.0 MPa) with careful control to prevent over-reduction to the fully saturated decalin system.

Asymmetric Synthesis Approaches

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation represents one of the most powerful methods for the enantioselective synthesis of (R)-(-)-1,2,3,4-tetrahydro-1-naphthol, providing access to high enantiomeric excesses through the use of chiral transition metal catalysts [9] [11].

Ruthenium-Catalyzed Systems

Ruthenium-based catalysts bearing chiral diamines have emerged as particularly effective for the asymmetric hydrogenation of 1-tetralone [9] . The use of (R,R)-TsDPEN (N-tosyl-1,2-diphenylethylene-1,2-diamine) as a chiral ligand in combination with ruthenium precursors provides excellent enantioselectivity. These catalysts typically operate under mild conditions (room temperature, atmospheric pressure) and achieve enantiomeric excesses of 92-98% with yields of 85-95% [9] .

The reaction mechanism involves the formation of a chiral ruthenium-hydride species that delivers hydrogen to the prochiral carbonyl group of 1-tetralone. The chiral environment created by the TsDPEN ligand effectively discriminates between the two prochiral faces of the substrate, leading to high enantioselectivity. The catalyst system is compatible with various substituted tetralones, demonstrating good substrate scope.

Iridium-Catalyzed Hydrogenation

Iridium-based catalysts have shown promise for challenging substrates that prove difficult for other catalyst systems [12]. The use of phosphine-oxazoline (P,N) ligands with iridium precursors has been particularly effective for exocyclic benzofused alkenes related to tetrahydronaphthalene systems [12]. These catalysts can achieve high enantioselectivities (>95% ee) even with sterically demanding substrates.

Transfer Hydrogenation Methods

Transfer hydrogenation provides an attractive alternative to conventional hydrogenation by avoiding the need for high-pressure hydrogen gas while maintaining excellent enantioselectivity [9] [13] [14].

Ruthenium-Catalyzed Transfer Hydrogenation

The use of ruthenium complexes bearing chiral TsDPEN ligands in transfer hydrogenation reactions has been extensively developed [9] [13]. These systems typically employ isopropanol as both the hydrogen donor and solvent, with potassium carbonate as base. The reaction conditions are remarkably mild (room temperature, atmospheric pressure) and provide excellent enantioselectivities (88-95% ee) with good yields (80-92%) [9].

The mechanism involves the formation of a ruthenium-hydride species through the dehydrogenation of isopropanol, followed by enantioselective delivery of hydrogen to the ketone substrate. The chiral ligand environment ensures high facial selectivity in the hydride transfer step. This method is particularly attractive for large-scale synthesis due to its operational simplicity and safety profile.

Tandem Hydrogenation Processes

A novel tandem approach combines heterogeneous and homogeneous catalysis for the direct conversion of 1-naphthol to (R)-(-)-1,2,3,4-tetrahydro-1-naphthol [9]. This method first employs palladium on carbon (Pd/C) for the partial hydrogenation of 1-naphthol to 1-tetralone, followed by asymmetric transfer hydrogenation using ruthenium-TsDPEN catalysts. The sequential process achieves good overall yields (85-90%) and enantioselectivities (90-95%) while providing a more direct route from readily available starting materials.

Resolution Techniques for Racemic Mixtures

Resolution of racemic tetrahydronaphthol provides an alternative approach when enantioselective synthesis is not feasible, though it inherently limits the theoretical yield to 50%.

Enzymatic Resolution

Enzymatic resolution using lipases has been explored for the kinetic resolution of racemic tetrahydronaphthol derivatives [15] [16]. These methods typically involve the selective acylation of one enantiomer using lipase catalysts such as Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase. The reaction conditions are mild and environmentally friendly, though the requirement for subsequent deacylation steps adds complexity to the overall process.

Classical Resolution

Classical resolution methods using chiral resolving agents have been employed, though these approaches are generally less efficient than modern catalytic methods [17]. The formation of diastereomeric salts with chiral acids, followed by fractional crystallization, can provide access to enantiopure material. However, the need for stoichiometric amounts of resolving agent and the inherent 50% yield limitation make these methods less attractive for large-scale applications.

Biocatalytic Synthesis Methods

Whole-Cell Biocatalysis with Lactobacillus paracasei BD101

Lactobacillus paracasei BD101 has emerged as a highly effective whole-cell biocatalyst for the enantioselective synthesis of (R)-(-)-1,2,3,4-tetrahydro-1-naphthol [18] [19] [20]. This biocatalytic approach represents a significant advancement in green chemistry applications for the production of chiral secondary alcohols.

Strain Characteristics and Performance

L. paracasei BD101 demonstrates exceptional reductive capacity for 1-tetralone, achieving complete conversion to (R)-(-)-1,2,3,4-tetrahydro-1-naphthol with greater than 99% enantiomeric excess [18] [19]. The strain exhibits remarkable enantioselectivity, producing exclusively the (R)-enantiomer under optimized conditions. This high selectivity is attributed to the specific alcohol dehydrogenase enzymes present in the bacterial system, which show strong preference for the formation of the (R)-configured product.

Optimization Parameters

The biocatalytic reduction process has been comprehensively optimized to achieve maximum conversion and enantiomeric purity [19] [20]. Key optimization parameters include:

  • Temperature: Optimal performance occurs at 30°C, balancing enzyme activity with cell viability
  • pH: Maintained at pH 7.0 for optimal enzyme function and cellular stability
  • Substrate concentration: Carefully controlled to prevent substrate inhibition while maximizing productivity
  • Reaction time: 24-hour incubation period provides complete conversion
  • Glucose concentration: Serves as both carbon source and electron donor for cofactor regeneration

Scale-up Capabilities

The process has been successfully demonstrated on gram scale, with 7.04 g of (R)-(-)-1,2,3,4-tetrahydro-1-naphthol produced in optically pure form (>99% ee) with 95% yield [18] [19]. This represents the first report of large-scale production of this compound using whole-cell biocatalysts, demonstrating the industrial viability of the approach.

Isolated Enzyme-Catalyzed Synthesis

Isolated enzyme systems offer complementary approaches to whole-cell biocatalysis, providing greater control over reaction conditions and potentially higher space-time yields [21] [22].

Ketoreductase Systems

Ketoreductases (KREDs) represent a class of enzymes specifically evolved for the asymmetric reduction of ketones to alcohols [21] [23]. These enzymes have been engineered through directed evolution to accept bulky substrates such as 1-tetralone. The engineered variants demonstrate excellent enantioselectivity (95-99% ee) and good conversion rates (90-99%) for the reduction of aromatic ketones to the corresponding secondary alcohols.

The KRED systems require cofactor regeneration, typically achieved through glucose dehydrogenase (GDH) coupled with glucose as the terminal reductant. This approach provides thermodynamic driving force for the reaction while maintaining the cofactor in its reduced state throughout the reaction.

Alcohol Dehydrogenase Applications

Alcohol dehydrogenases (ADHs) have been extensively studied for the reduction of challenging substrates, including tetrahydrofuran-3-one and related sterically hindered ketones [21]. The ADH from Thermoanaerobacter ethanolicus (TeSADH) has been engineered through triple-code saturation mutagenesis to accept bulky substrates that are typically difficult to reduce.

These engineered variants demonstrate remarkable stereoselectivity, providing both (R)- and (S)-selective variants with enantiomeric excesses of 95-99% [21]. The robustness of these catalysts makes them attractive for industrial applications, particularly given their high thermostability and resistance to product inhibition.

Ene-Reductase Systems

Ene-reductases (EREDs) offer a unique approach to tetrahydronaphthol synthesis through the aromatization of tetralones [24]. These enzymes can catalyze the oxidation of tetrahydronaphthol derivatives to the corresponding naphthols, providing access to substituted naphthols as valuable building blocks. The reaction proceeds through the reduction of the alkene double bond in the tetrahydronaphthalene system, followed by subsequent oxidation steps.

Optimization of Biocatalytic Processes

The optimization of biocatalytic processes for tetrahydronaphthol synthesis involves multiple interdependent parameters that must be carefully balanced to achieve optimal performance [25] [26].

Cofactor Regeneration Systems

Efficient cofactor regeneration is crucial for the economic viability of biocatalytic processes [25] [26]. Several approaches have been developed:

  • Enzymatic regeneration: Glucose dehydrogenase (GDH) systems provide robust cofactor regeneration using glucose as the terminal reductant
  • Whole-cell systems: Leverage the natural cofactor regeneration machinery of the cell, simplifying the overall process
  • Multi-enzyme cascades: Combine multiple enzymatic steps to achieve complex transformations while maintaining cofactor balance

Process Intensification

Process intensification strategies have been employed to enhance the efficiency of biocatalytic synthesis [25] [26]. These include:

  • Continuous flow systems: Provide better control over reaction parameters and enable continuous operation
  • Immobilized enzyme systems: Allow for catalyst reuse and simplified product separation
  • Multi-step cascades: Combine multiple enzymatic transformations in a single reactor to minimize isolation and purification steps

Scale-up Considerations

Scale-up of biocatalytic processes requires careful consideration of mass transfer, mixing, and heat transfer effects [25] [23]. Key factors include:

  • Oxygen transfer: Critical for aerobic processes and cofactor regeneration
  • Substrate and product inhibition: Must be managed through appropriate reactor design and operation
  • Enzyme stability: Long-term stability under process conditions is essential for economic viability

Green Chemistry Approaches

Environmentally Friendly Synthesis Protocols

Green chemistry principles have been increasingly applied to the synthesis of (R)-(-)-1,2,3,4-tetrahydro-1-naphthol, focusing on waste minimization, energy efficiency, and the use of benign solvents and reagents [27] [28] [29].

Microwave-Assisted Synthesis

Microwave-assisted synthesis provides significant advantages in terms of energy efficiency and reaction rate enhancement [30] [31]. The application of microwave irradiation to the reduction of 1-tetralone derivatives achieves yields of 75-90% in reaction times of 15-60 minutes, representing a dramatic improvement over conventional heating methods. The enhanced reaction rates result from the direct heating of polar molecules in the reaction mixture, leading to more efficient energy transfer and reduced reaction times.

Ultrasound-Assisted Processes

Ultrasound-assisted synthesis has been employed to enhance mass transfer and reaction rates in the synthesis of tetrahydronaphthol derivatives [30] [31]. The cavitation effects generated by ultrasonic irradiation create localized high-temperature and high-pressure zones that accelerate chemical reactions. This approach typically achieves yields of 80-95% with reaction times of 1-4 hours, while providing improved selectivity compared to conventional methods.

Photocatalytic Methods

Photocatalytic synthesis utilizing visible light or UV irradiation offers an environmentally friendly approach by using renewable energy sources [30] [31]. These methods typically employ semiconductor photocatalysts such as titanium dioxide (TiO2) or zinc oxide (ZnO) to generate reactive species that promote the desired transformations. While yields are typically moderate (65-85%), the use of light as the primary energy source makes this approach attractive from a sustainability perspective.

Sustainable Production Methods

Sustainable production methods for tetrahydronaphthol synthesis focus on the use of renewable resources, waste minimization, and circular economy principles [32] [28] [33].

Bio-based Feedstocks

The shift toward bio-based feedstocks represents a significant trend in sustainable chemical manufacturing [32] [34]. Plant-derived starting materials such as lignin-derived phenolic compounds can serve as precursors for tetrahydronaphthol synthesis. These renewable feedstocks offer the advantage of reducing dependence on petroleum-based resources while providing access to complex aromatic frameworks.

Waste Valorization

Waste valorization approaches convert chemical by-products and waste streams into valuable intermediates for tetrahydronaphthol synthesis [32] [33]. Agricultural residues, forestry waste, and industrial by-products can be processed through biological or chemical methods to generate aromatic precursors. This approach not only reduces waste disposal costs but also provides access to low-cost starting materials.

Circular Economy Integration

Integration of circular economy principles involves the design of processes that minimize waste generation and maximize resource utilization [32] [28]. This includes the recovery and recycling of solvents, catalysts, and other process materials, as well as the development of cascade processes that utilize by-products from one reaction as starting materials for subsequent transformations.

Solvent-Free and Alternative Solvent Systems

The development of solvent-free and alternative solvent systems represents a crucial aspect of green chemistry applications in tetrahydronaphthol synthesis [35] [36] [31].

Mechanochemical Synthesis

Mechanochemical approaches using ball milling or grinding techniques provide solvent-free conditions for the synthesis of tetrahydronaphthol derivatives [35] [37] [31]. These methods typically involve the physical mixing of reactants in the presence of catalysts, followed by mechanical activation to promote the desired chemical transformations. Ball milling reactions achieve yields of 60-80% in reaction times of 30 minutes to 2 hours, representing excellent atom economy and waste reduction.

Ionic Liquid Systems

Ionic liquids (ILs) serve as environmentally benign alternatives to conventional organic solvents [31] [34]. These molten salts at room temperature provide excellent solvation properties while exhibiting negligible vapor pressure, making them attractive for green synthesis applications. Ionic liquids can be designed with specific properties to optimize reaction conditions and can be recycled multiple times without significant degradation.

Supercritical Fluid Systems

Supercritical fluids, particularly supercritical carbon dioxide (scCO2), offer unique advantages as reaction media [31] [34]. These systems provide excellent mass transfer properties, tunable solvent strength, and facile product separation. The non-toxic nature of CO2 and its easy removal from products make supercritical systems particularly attractive for pharmaceutical applications where solvent residues must be minimized.

Aqueous Phase Reactions

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types